molecular formula C22H15ClF3N3 B10928249 4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine

4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10928249
M. Wt: 413.8 g/mol
InChI Key: HDDPHVYMZAFCEM-UHFFFAOYSA-N
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Description

4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core with various substituents such as chloro(difluoro)methyl, cyclopropyl, fluorophenyl, and phenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazine derivatives with pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale while maintaining quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
  • 4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
  • 4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Uniqueness

The uniqueness of 4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential biological activity and stability compared to similar compounds .

Properties

Molecular Formula

C22H15ClF3N3

Molecular Weight

413.8 g/mol

IUPAC Name

4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-fluorophenyl)-1-phenylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C22H15ClF3N3/c23-22(25,26)17-12-18(13-8-10-15(24)11-9-13)27-21-19(17)20(14-6-7-14)28-29(21)16-4-2-1-3-5-16/h1-5,8-12,14H,6-7H2

InChI Key

HDDPHVYMZAFCEM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=C(C=C4)F)C(F)(F)Cl)C5=CC=CC=C5

Origin of Product

United States

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